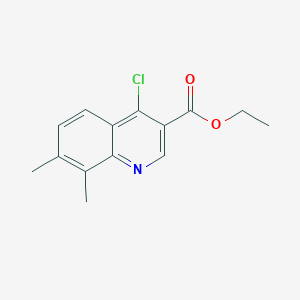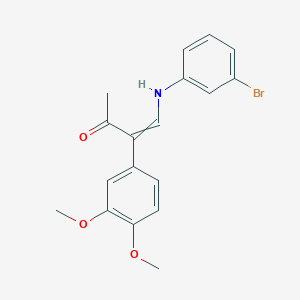
1-(5-Bromo-2-furoyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-furoyl)pyrrolidine is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol It is characterized by the presence of a bromine atom attached to a furan ring, which is further connected to a pyrrolidine ring
Preparation Methods
The synthesis of 1-(5-Bromo-2-furoyl)pyrrolidine typically involves the reaction of 5-bromo-2-furoic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
1-(5-Bromo-2-furoyl)pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction Reactions: The carbonyl group in the furoyl moiety can be reduced to form alcohol derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromo-2-furoyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-furoyl)pyrrolidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furoyl and pyrrolidine moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
1-(5-Bromo-2-furoyl)pyrrolidine can be compared with other similar compounds, such as:
1-(2-Bromo-5-fluorobenzoyl)pyrrolidine: Similar in structure but with a fluorobenzoyl group instead of a furoyl group.
5-Bromo-2-(pyrrolidin-1-yl)pyridine: Contains a pyridine ring instead of a furan ring.
1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone: Features a pyrrolidinone ring instead of a pyrrolidine ring.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-8-4-3-7(13-8)9(12)11-5-1-2-6-11/h3-4H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXUGJXTWLFHHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352584 |
Source


|
| Record name | 1-(5-BROMO-2-FUROYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157642-10-9 |
Source


|
| Record name | 1-(5-BROMO-2-FUROYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3,5-Bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one](/img/structure/B1270246.png)

methanone](/img/structure/B1270250.png)

![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)
![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)
![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)






